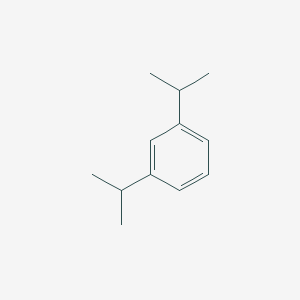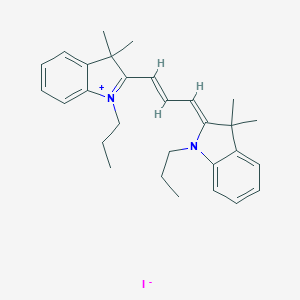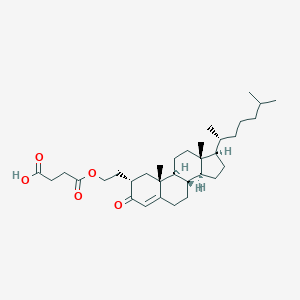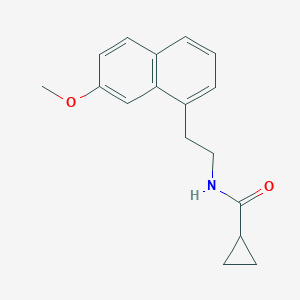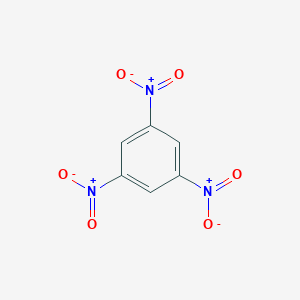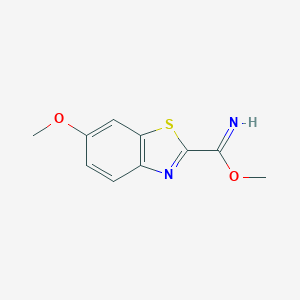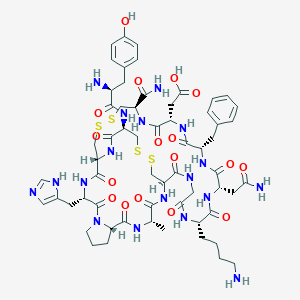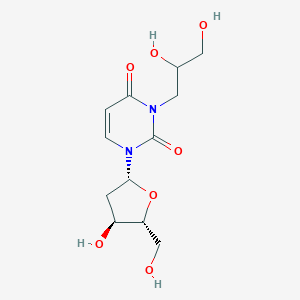
3-(2,3-Dihydroxypropyl)deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydroxypropyl)deoxyuridine, also known as DHU, is a modified nucleoside that has been extensively studied due to its potential applications in scientific research. DHU is a derivative of deoxyuridine, a nucleoside that is commonly found in DNA. DHU is synthesized through a multistep process that involves the modification of the deoxyuridine molecule.
Mécanisme D'action
3-(2,3-Dihydroxypropyl)deoxyuridine exerts its inhibitory effect on thymidylate synthase by binding to the enzyme's active site and preventing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This results in the depletion of the pool of deoxythymidine monophosphate, which is essential for DNA synthesis.
Effets Biochimiques Et Physiologiques
3-(2,3-Dihydroxypropyl)deoxyuridine has been shown to have potent antitumor activity in vitro and in vivo. This is due to its ability to inhibit thymidylate synthase, which is overexpressed in many types of cancer. 3-(2,3-Dihydroxypropyl)deoxyuridine has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,3-Dihydroxypropyl)deoxyuridine has several advantages for use in lab experiments. It is a potent inhibitor of thymidylate synthase, which makes it a valuable tool for studying the role of thymidylate synthase in DNA replication and repair. 3-(2,3-Dihydroxypropyl)deoxyuridine is also relatively easy to synthesize and has a long shelf life. However, 3-(2,3-Dihydroxypropyl)deoxyuridine has some limitations. It is a relatively expensive reagent, which may limit its use in some labs. 3-(2,3-Dihydroxypropyl)deoxyuridine is also not very soluble in water, which may make it difficult to use in some experimental systems.
Orientations Futures
There are several future directions for research on 3-(2,3-Dihydroxypropyl)deoxyuridine. One area of research is the development of new analogs of 3-(2,3-Dihydroxypropyl)deoxyuridine with improved potency and selectivity for thymidylate synthase. Another area of research is the development of new methods for delivering 3-(2,3-Dihydroxypropyl)deoxyuridine to cancer cells, which may improve its antitumor activity. Finally, 3-(2,3-Dihydroxypropyl)deoxyuridine may have potential applications in the treatment of viral infections, as it has been shown to inhibit the replication of some viruses.
Méthodes De Synthèse
The synthesis of 3-(2,3-Dihydroxypropyl)deoxyuridine involves the modification of the deoxyuridine molecule through a series of chemical reactions. The first step involves the conversion of deoxyuridine to 5-iodo-2'-deoxyuridine through the reaction with iodine. This is followed by the reaction of 5-iodo-2'-deoxyuridine with propylene oxide to form 3-(2-hydroxypropyl)-5-iodo-2'-deoxyuridine. Finally, the 3-(2-hydroxypropyl)-5-iodo-2'-deoxyuridine is treated with sodium borohydride to form 3-(2,3-Dihydroxypropyl)deoxyuridine.
Applications De Recherche Scientifique
3-(2,3-Dihydroxypropyl)deoxyuridine has been extensively studied for its potential applications in scientific research. 3-(2,3-Dihydroxypropyl)deoxyuridine is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis. This makes 3-(2,3-Dihydroxypropyl)deoxyuridine a valuable tool for studying the role of thymidylate synthase in DNA replication and repair. 3-(2,3-Dihydroxypropyl)deoxyuridine has also been used as a probe for studying the structure and function of DNA polymerases.
Propriétés
Numéro CAS |
126863-75-0 |
|---|---|
Nom du produit |
3-(2,3-Dihydroxypropyl)deoxyuridine |
Formule moléculaire |
C12H18N2O7 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
3-(2,3-dihydroxypropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O7/c15-5-7(17)4-14-10(19)1-2-13(12(14)20)11-3-8(18)9(6-16)21-11/h1-2,7-9,11,15-18H,3-6H2/t7?,8-,9+,11+/m0/s1 |
Clé InChI |
DWZKAGKLTBJHSX-XZPXGOKESA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O |
SMILES |
C1C(C(OC1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O |
Synonymes |
3-(2,3-dihydroxypropyl)deoxyuridine 3-DHP-dUrd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



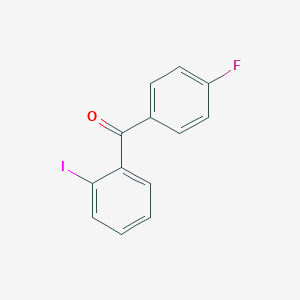
![11H-Benzo[a]fluorene](/img/structure/B165204.png)
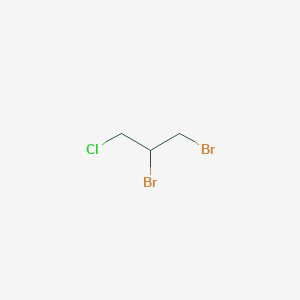
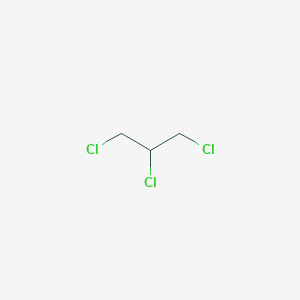
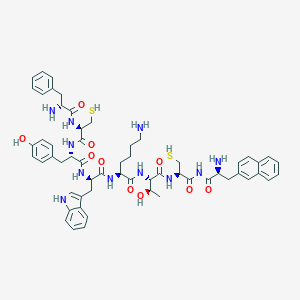
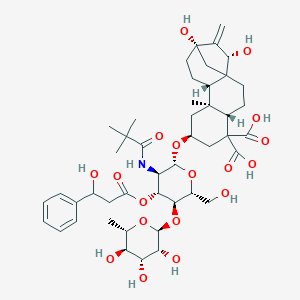
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
